Allyl cyanoacetate
Description
Historical Overview of Cyanoacetate (B8463686) Chemistry and its Evolution
The chemistry of cyanoacetates is rooted in the properties of cyanoacetic acid, an organic compound featuring both a nitrile and a carboxylic acid functional group. wikipedia.orgnih.gov Historically, cyanoacetic acid and its simple esters, like ethyl cyanoacetate, have been prepared through methods such as the treatment of chloroacetates with sodium cyanide followed by acidification or esterification. wikipedia.orgorgsyn.org
These compounds are characterized by an acidic methylene (B1212753) group positioned between the electron-withdrawing nitrile and carbonyl groups. wikipedia.org This feature has made them cornerstone reagents in classical carbon-carbon bond-forming reactions. The Knoevenagel condensation, for instance, utilizes the reactivity of this active methylene group for the synthesis of polyfunctionalized olefins. scielo.brresearchgate.net Similarly, their utility in Michael additions has been well-established. wikipedia.org
A significant, albeit serendipitous, development in this field was the discovery of cyanoacrylate adhesives. pcbiochemres.com During World War II, researchers searching for materials for clear plastic gun sights stumbled upon a formulation that polymerized rapidly in the presence of water, sticking to everything it touched. pcbiochemres.comwikipedia.org This material, derived from cyanoacrylate esters, was later commercialized as "Super Glue," showcasing the diverse and sometimes unexpected applications of the cyanoacetate functional group. wikipedia.org
Significance of Allyl Cyanoacetate in Contemporary Organic Synthesis
The introduction of the allyl group in this compound provides unique synthetic possibilities not available to simpler alkyl esters like ethyl cyanoacetate. Its primary significance in modern organic synthesis lies in its role as a versatile precursor in transition metal-catalyzed reactions, most notably palladium-catalyzed decarboxylative allylation (DcA). nih.govku.edu
This reaction strategy, pioneered in the 1980s, allows for the in-situ generation of nucleophiles under neutral conditions, circumventing the need for strong bases that can be incompatible with sensitive functional groups. nih.govku.edu In the presence of a palladium catalyst, this compound undergoes ionization of the allyl group and subsequent loss of carbon dioxide (decarboxylation). nih.gov This process generates a nitrile-stabilized carbanion (an enolate equivalent) which is then immediately trapped by the electrophilic π-allyl-palladium intermediate. nih.govnih.gov
A key advantage of this method is the site-specific generation of the kinetic enolate, which reacts rapidly without isomerizing to the more thermodynamically stable form. nih.gov This provides a high degree of regioselectivity in the formation of the new carbon-carbon bond. ku.edu The decarboxylative allylation of this compound and its derivatives has thus become a powerful tool for forming carbon-carbon bonds, particularly for creating quaternary carbon centers. nsf.govorganic-chemistry.org
Scope and Research Trajectories of this compound
The synthetic utility of this compound continues to expand, with research pushing into more complex and stereocontrolled transformations. Its role extends beyond a simple carbon nucleophile precursor to a key building block in the synthesis of intricate molecular architectures and in the development of novel catalytic methods.
Catalytic Asymmetric Reactions: A major research trajectory involves the use of this compound in iridium-catalyzed asymmetric allylic alkylation reactions. pkusz.edu.cnacs.org These methods enable the construction of chiral molecules with high enantioselectivity. pkusz.edu.cn Recently, a significant breakthrough was achieved with the development of an iridium-catalyzed double allylic alkylation of cyanoacetate. researchgate.netnih.gov This powerful technique allows for the sequential introduction of two different allyl groups, creating products with three contiguous stereocenters. rsc.org Remarkably, by choosing the appropriate chiral ligand and adjusting the order of addition of the allylic precursors, multiple stereoisomers of the product can be selectively synthesized from the same starting materials, a strategy known as stereodivergent synthesis. nih.govrsc.org
Total Synthesis: The unique reactivity of this compound has been harnessed in the total synthesis of natural products. For example, a derivative of cyanoacetate was used to establish a crucial quaternary carbon center in the formal total synthesis of (±)-strictamine, a complex alkaloid. rsc.org This demonstrates its practical application in constructing challenging structural motifs found in biologically active molecules.
Other Applications: The reactivity of the allyl group also allows for other transformations. For instance, this compound can undergo crosslinking reactions at elevated temperatures, a property utilized in the development of thermally resistant adhesives. researchgate.net Furthermore, it serves as a precursor for generating unstable molecules for spectroscopic study; pyrolysis of this compound has been used to produce cyanoketene in the gas phase for quantum chemical and rotational spectroscopy investigations. acs.org These diverse applications highlight the compound's ongoing importance and the continued exploration of its synthetic potential.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Allopurinol |
| Allyl bromide |
| This compound |
| Carbon dioxide |
| Chloroacetate (B1199739) |
| Cyanoketene |
| Cyanoacetic acid |
| Dibromoethane |
| Ethyl chloroacetate |
| Ethyl cyanoacetate |
| Formaldehyde (B43269) |
| Formamide |
| Hydrazine (B178648) |
| Sodium carbonate |
| Sodium cyanide |
| Sodium hexamethyldisilazane |
| (±)-strictamine |
| Sulfuric acid |
| Triethyl orthoformate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKCRCGKCOKJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065425 | |
| Record name | Allyl cyanoacetate | |
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Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-32-5 | |
| Record name | 2-Propen-1-yl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-32-5 | |
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| Record name | Allyl cyanoacetate | |
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| Record name | Acetic acid, 2-cyano-, 2-propen-1-yl ester | |
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| Record name | Allyl cyanoacetate | |
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| Record name | Allyl cyanoacetate | |
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| Record name | ALLYL CYANOACETATE | |
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Synthetic Methodologies for Allyl Cyanoacetate and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for synthesizing allyl cyanoacetate (B8463686) and its derivatives rely on well-established organic reactions. These routes are often characterized by their straightforward nature, utilizing readily available starting materials and reagents.
The Knoevenagel condensation is a cornerstone reaction in organic chemistry, typically involving the reaction of an active methylene (B1212753) compound with a carbonyl group, followed by dehydration. wikipedia.org While not a direct method for synthesizing the allyl cyanoacetate ester itself, it is a primary route for producing its α,β-unsaturated derivatives. In this context, this compound serves as the active methylene component.
A significant application is the reaction of this compound with formaldehyde (B43269). This condensation leads to the formation of a low-molecular-weight polymer, which upon thermal depolymerization in a vacuum, yields allyl 2-cyanoacrylate. researchgate.net This monomer is a component of certain adhesive formulations. The general reaction involves a base catalyst, often a weak amine like piperidine (B6355638), to deprotonate the α-carbon of the this compound, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. wikipedia.org
Table 1: Knoevenagel Condensation for Allyl 2-Cyanoacrylate Synthesis
| Reactant 1 | Reactant 2 | Key Steps | Product |
| This compound | Formaldehyde | 1. Base-catalyzed condensation to form a polymer. 2. Thermal depolymerization. | Allyl 2-cyanoacrylate |
Direct esterification is a fundamental and widely used method for preparing this compound. This process involves the reaction of cyanoacetic acid with allyl alcohol, typically in the presence of an acid catalyst and with the removal of water to drive the equilibrium toward the product. researchgate.netspiedigitallibrary.org The ease of this esterification has been noted in comparative studies with other unsaturated alcohols. researchgate.net
Transesterification offers an alternative route, starting from a different ester of cyanoacetic acid, such as methyl or ethyl cyanoacetate. epo.org In this process, the alkyl group of the initial ester is exchanged for an allyl group from allyl alcohol. This reaction can be catalyzed by various agents. For example, ytterbium trifluoromethane (B1200692) sulfonate [Yb(OTf)3] has been shown to effectively catalyze the transesterification of an ester of cyanoacetic acid with an alcohol at ambient temperature. epo.org Other systems, such as those using boric acid supported on silica (B1680970) or catalytic iodine, have also been developed for the transesterification of related β-ketoesters, demonstrating the versatility of this approach under various conditions, including solvent-free systems. researchgate.net However, transesterification of reactive compounds like cyanoacrylates can be complicated by side reactions such as polymerization. google.comgoogle.com
The synthesis of alkyl cyanoacetates can be achieved by reacting cyanoacetic acid or its salts with appropriate reagents. One of the most common laboratory preparations involves the reaction of sodium chloroacetate (B1199739) with sodium cyanide to form sodium cyanoacetate. orgsyn.org The free cyanoacetic acid is then liberated by the addition of a strong acid, such as hydrochloric acid. Following this, the cyanoacetic acid is esterified with the desired alcohol. For this compound, this final step would involve reacting the isolated cyanoacetic acid with allyl alcohol. orgsyn.org
An alternative, more direct route involves the reaction of a monochloroacetic ester with hydrogen cyanide in the presence of a base. google.com A variety of bases can be employed, including tertiary amines, salts of carbonic acid, and amidines. google.com This method bypasses the isolation of free cyanoacetic acid, potentially offering a more streamlined process. Furthermore, cyanoacetamides can be converted into cyanoacetates in the presence of an alcohol and a mineral acid. google.com
Table 2: Comparison of Synthetic Routes from Cyanoacetic Acid/Salts
| Starting Material | Key Reagents | Intermediate | Final Product | Reference |
| Chloroacetic acid | 1. Na₂CO₃, 2. NaCN, 3. HCl | Cyanoacetic acid | This compound | orgsyn.org |
| Monochloroacetic ester | HCN, Base (e.g., tertiary amine) | N/A (Direct reaction) | Cyanoacetic ester | google.com |
Advanced and Catalytic Synthesis Strategies
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve high efficiency, selectivity, and control in forming carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound derivatives has significantly benefited from these advancements, particularly through palladium and iridium catalysis.
Palladium catalysis is a powerful tool for the allylic alkylation of nucleophiles, a reaction famously known as the Tsuji-Trost reaction. organic-chemistry.org In this process, a Pd(0) catalyst reacts with an allylic substrate (like an allyl acetate) to form a π-allyl palladium intermediate. nih.gov This electrophilic intermediate is then attacked by a nucleophile. For the synthesis of this compound derivatives, the nucleophile is typically an enolate derived from a cyanoacetate ester. acs.orgresearchgate.net This methodology allows for the formation of α-allylated cyanoacetate products.
A related and significant transformation is the palladium-catalyzed decarboxylative allylation (DcA). In this reaction, an this compound derivative undergoes decarboxylation to generate a nitrile-stabilized anion, which is then allylated. nih.govacs.org This process is typically regioselective, favoring the formation of the linear product due to the nucleophilic attack occurring at the less hindered terminus of the π-allyl intermediate. nih.gov
Another variation is "deacylative allylation," where an allylic alcohol and a cyanoacetic ester derivative undergo a retro-Claisen activation in situ to generate an allylic acetate (B1210297) and a carbanion. These intermediates then couple in the presence of a palladium catalyst. nih.gov This intermolecular approach allows for the direct use of readily available allylic alcohols. nih.gov
Table 3: Selected Palladium-Catalyzed Reactions of Cyanoacetate Derivatives
| Reaction Type | Substrate Example | Catalyst System | Key Feature | Product Type | Reference |
| Decarboxylative Allylation | Allyl cyanoacetic ester | Pd(OAc)₂ / PPh₃ | Decarboxylation generates the nucleophile in situ. | γ,δ-Unsaturated nitrile | nih.gov |
| Deacylative Allylation | Ethyl cyanoacetate derivative | Pd(PPh₃)₄ / NaH | Intermolecular coupling with an allylic alcohol via retro-Claisen activation. | α-Allylated nitrile | nih.gov |
| Arylation | Ethyl cyanoacetate | [(allyl)PdCl]₂ / Ligand | Forms highly hindered quaternary carbons. | α-Aryl cyanoacetate | organic-chemistry.org |
Iridium-catalyzed asymmetric allylic alkylation has emerged as a highly effective method for constructing chiral molecules with excellent stereocontrol. acs.orgacs.orgpkusz.edu.cn These reactions are particularly valuable for synthesizing derivatives of this compound with high diastereo- and enantioselectivity.
In a typical iridium-catalyzed process, a cyanoacetate acts as a bisnucleophile that reacts sequentially with an electrophilic π-allyl-iridium species, which is generated from an allylic carbonate or phosphate (B84403). nih.gov This allows for a double allylic alkylation, leading to the formation of pseudo-C₂-symmetrical bisallylated cyanoacetates with excellent stereocontrol. nih.gov
A key advantage of iridium catalysis is the ability to achieve stereodivergence. By carefully selecting the enantiomer of the chiral ligand and controlling the sequence of addition of two different allylic precursors, it is possible to predictably synthesize multiple stereoisomers of the final product. nih.govrsc.org This method has been successfully applied to a range of substituted cinnamyl carbonates, affording products with three contiguous stereocenters in high yield and selectivity. nih.gov
Table 4: Iridium-Catalyzed Asymmetric Double Allylic Alkylation of Cyanoacetate
| Allylic Carbonate Substrate | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Cinnamyl carbonate | (S,S)-Me-THQphos | 95 | >20:1 | 99 | nih.gov |
| 4-Methylcinnamyl carbonate | (S,S)-Me-THQphos | 94 | >20:1 | 99 | nih.gov |
| 4-Chlorocinnamyl carbonate | (S,S)-Me-THQphos | 96 | >20:1 | 99 | nih.gov |
| 2-Naphthyl allylic carbonate | (S,S)-Me-THQphos | 97 | >20:1 | 99 | nih.gov |
| Crotyl carbonate | (S,S)-Me-THQphos | 72 | 7:1 | 95 | nih.gov |
Data extracted from a study on Ir-catalyzed double allylic alkylation of cyanoacetate. nih.gov
Phase-Transfer Catalysis in Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful and convenient method in organic synthesis, allowing for reactions between reactants in immiscible phases. This technique is particularly relevant in the synthesis of this compound derivatives, offering mild reaction conditions and often obviating the need for anhydrous solvents.
Research has demonstrated the utility of PTC in the alkylation and fluorination of α-cyanoacetates. For instance, the enantioselective alkylation of α-cyanoacetates can be achieved using a chiral phase-transfer catalyst, leading to the formation of α,α-disubstituted α-cyanoacetates with a chiral quaternary carbon. organic-chemistry.org A study by Jørgensen and colleagues detailed an organocatalytic enantioselective nucleophilic vinylic substitution of α-substituted-α-cyanoacetates using a dimeric cinchona alkaloid as a phase-transfer catalyst. organic-chemistry.org This method yields vinyl-substituted all-carbon quaternary stereocenters with high enantioselectivity (up to 98% ee) and proceeds via an addition-elimination mechanism. organic-chemistry.org The reaction's success is highly dependent on the choice of catalyst, solvent (chloroform), and base (cesium carbonate), with lower temperatures favoring higher enantioselectivity. organic-chemistry.org
In the context of fluorination, PTC provides a transition metal-free pathway. A notable method involves the electrophilic fluorination of allyl-substituted α-cyanoacetates using N-fluorobenzensulfonimide (NFSI) as the fluorinating agent. tandfonline.comtandfonline.com This reaction is carried out in an aqueous-organic mixed solvent system at room temperature, employing a phase-transfer catalyst such as tetra-N-butylammonium iodide (TBAI) or benzyltriethylammonium chloride (BTEAC). tandfonline.com The use of TBAI as a catalyst has been optimized, with studies showing that 10 mol% of the catalyst provides good yields of the corresponding ethyl α-cyano-α-fluoro acetates. tandfonline.com
The table below summarizes the conditions for the phase-transfer catalyzed fluorination of a model substrate, α-benzyl ethyl cyanoacetate. tandfonline.com
Table 1: Optimization of Phase-Transfer Catalyzed Fluorination
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | BTEAC (10) | Diethyl ether-water | 5 | 65 |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives. Key aspects include the use of environmentally benign solvents, catalysts, and energy sources.
Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. mdpi.com Its unique properties, such as a high dielectric constant and the ability to form hydrogen bonds, can be harnessed for organic reactions. mdpi.com For instance, some syntheses involving cyanoacetates have been successfully carried out in water. mdpi.com
Microwave irradiation has also been explored as a green alternative to conventional heating. mdpi.com It can accelerate reaction rates and, in some cases, enable solvent-free conditions. A study on the solid-liquid phase alkylation of active methylene compounds, including ethyl cyanoacetate, demonstrated that microwave heating in the presence of a base like potassium carbonate or cesium carbonate could proceed efficiently without a phase-transfer catalyst. mdpi.com This solvent-free approach represents a significant green advantage. mdpi.com
Hydrotalcites, which are layered double hydroxides, have been investigated as solid base catalysts for reactions such as Knoevenagel condensations involving ethyl cyanoacetate. sciencenet.cn These catalysts are reusable and can be an environmentally friendlier alternative to soluble bases. sciencenet.cn
Synthesis of Fluorinated α-Cyanoacetate Derivatives
The introduction of fluorine into organic molecules can significantly alter their biological properties, making fluorinated α-cyanoacetates valuable building blocks in medicinal chemistry. tandfonline.comderpharmachemica.com These compounds are precursors to biologically active molecules with potential anticancer, antifungal, and antiviral activities. tandfonline.com
A primary method for synthesizing fluorinated α-cyanoacetate derivatives is through electrophilic fluorination. tandfonline.comtandfonline.com This involves the reaction of a substituted α-cyanoacetate with an electrophilic fluorine source. A widely used reagent for this purpose is N-fluorobenzensulfonimide (NFSI). tandfonline.comtandfonline.com
The reaction is typically performed under phase-transfer catalysis conditions, as described in section 2.2.3. This approach is advantageous as it is transition metal-free and operates under mild, aqueous conditions. tandfonline.com A general scheme involves reacting an allyl- or benzyl-substituted α-cyanoacetate with NFSI in the presence of a base like potassium carbonate and a phase-transfer catalyst like TBAI. tandfonline.com This method has been successfully applied to a range of substituted α-cyanoacetates, affording the corresponding α-fluoro derivatives in good yields. tandfonline.com The rate of fluorination can be influenced by the nature of the substituents on the starting material. tandfonline.com
Beyond phase-transfer catalysis, transition-metal-catalyzed methods have also been developed for the asymmetric fluorination of α-cyanoacetates. For example, a palladium catalyst with a chiral diphosphane (B1201432) ligand has been used for the enantioselective fluorination of ethyl 2-cyano-2-phenylacetate, achieving high enantiomeric excess. beilstein-journals.org
Synthesis of Substituted Malonate and Cyanoacetate Allyl Esters
Palladium-catalyzed reactions are central to the synthesis and transformation of substituted malonate and cyanoacetate allyl esters. nih.gov These reactions expand the synthetic utility of malonates and cyanoacetates beyond traditional alkylation chemistry. nih.gov
A key transformation is the palladium-catalyzed decarboxylation-allylation of allyl α-substituted cyanoacetic acids. acs.org This reaction proceeds under neutral conditions and allows for the formation of α-allylnitriles. nih.gov For example, this compound itself can undergo this reaction to yield α-allylacetonitrile. nih.gov
The allylation of active methylene compounds is a fundamental method for creating carbon-carbon bonds. Palladium catalysts, in conjunction with suitable ligands, are effective for the asymmetric allylic alkylation of cyanoacetates. organic-chemistry.org This provides access to chiral α,α-disubstituted α-cyanoacetates. organic-chemistry.orgorganic-chemistry.org Furthermore, iridium catalysts have been employed in the stereodivergent double allylic alkylation of cyanoacetate. rsc.org This powerful method allows for the sequential reaction with two molecules of an allylic carbonate, catalyzed by a single iridium complex, to produce pseudo-C₂-symmetrical bisallylated cyanoacetates with excellent stereocontrol. rsc.org By using two different allylic carbonates and adjusting the addition sequence and catalyst enantiomer, up to six stereoisomers of the final product can be selectively synthesized. rsc.org
The malonic ester synthesis is a classical method for preparing substituted acetic acids, and its principles can be extended to cyanoacetate esters. uobabylon.edu.iq The α-protons of cyanoacetate esters are acidic and can be removed by a base to form an enolate, which can then be alkylated, including with allylic halides. uobabylon.edu.iq
Preparation of Allyl 2-Cyanoacrylate Prepolymers
Allyl 2-cyanoacrylate is a monomer that can be prepolymerized to create materials with applications as bioadhesives. google.com The prepolymerization process involves carefully controlled heating of the monomer. google.com This causes partial polymerization, primarily through the double bond of the allyl group, which increases the viscosity of the material. google.com
The key advantage of this prepolymerization is that the double bond adjacent to the cyano group remains largely intact. google.com This allows the resulting prepolymer to still function as a tissue adhesive through anionic polymerization upon contact with nucleophiles present in bodily fluids. The process of creating these prepolymers involves heating allyl 2-cyanoacrylate in a sealed container under vacuum. google.com The viscosity of the final prepolymer can be controlled by adjusting the heating temperature and time. google.com For instance, heating at temperatures between 50°C and 200°C is a preferred range. google.com One study heated allyl 2-cyanoacrylate at 150°C for various durations (5 to 70 minutes) to observe the change in viscosity. google.com
These prepolymers are reported to have decreased toxicity compared to the monomeric form due to the longer alkyl chain resulting from the prepolymerization. google.comresearchgate.net To further improve properties like biocompatibility and bond strength, these prepolymerized allyl 2-cyanoacrylates (PAC) can be blended with other cyanoacrylates, such as 2-octyl cyanoacrylate (OC), and various additives like plasticizers and antioxidants. mdpi.comresearchgate.netnih.gov
The table below shows example formulations of adhesives based on prepolymerized allyl 2-cyanoacrylate (PAC). researchgate.net
Table 2: Example Formulations of PAC-based Adhesives
| Sample | 2-Octyl Cyanoacrylate (OC) (%) | Prepolymer Allyl 2-Cyanoacrylate (PAC) (%) | Additives (%) |
|---|---|---|---|
| OC | 100 | 0 | 0 |
| PAC | 0 | 100 | 0 |
| PAC7 | 0 | 70 | 30 |
| PAC4 | 30 | 40 | 30 |
Chemical Reactivity and Mechanistic Investigations of Allyl Cyanoacetate
Nucleophilic Reactivity of the Cyanoacetate (B8463686) Moiety
The presence of two electron-withdrawing groups, the nitrile (-CN) and the ester (-COOR), significantly increases the acidity of the α-methylene protons in the cyanoacetate portion of the molecule. This facilitates the formation of a stabilized carbanion, which can act as a potent nucleophile in various carbon-carbon bond-forming reactions.
The stabilized carbanion generated from allyl cyanoacetate is an excellent nucleophile for transition metal-catalyzed allylic alkylation reactions. These reactions typically involve the reaction of an allylic electrophile, such as an allyl carbonate or acetate (B1210297), with a nucleophile in the presence of a palladium or iridium catalyst.
In a notable example, iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate has been demonstrated. This reaction proceeds sequentially, where the bisnucleophilic cyanoacetate reacts with two molecules of an electrophilic π-allyl-iridium species. This method allows for the efficient construction of pseudo-C₂-symmetrical bisallylated cyanoacetates with high yields and excellent stereocontrol. The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂) with a base such as cesium carbonate (Cs₂CO₃).
| Catalyst System | Electrophile | Base | Solvent | Product Type | Yield | Stereoselectivity |
| Iridium Complex | Cinnamyl Carbonates | Cs₂CO₃ | CH₂Cl₂ | Pseudo-C₂-symmetrical bisallylated cyanoacetates | High | Excellent |
This table summarizes the key components and outcomes of the iridium-catalyzed double allylic alkylation of cyanoacetate.
Palladium catalysis is also widely employed for allylic alkylation. In these reactions, a Pd(0) catalyst activates an allylic substrate to form a (π-allyl)palladium complex. The nucleophilic cyanoacetate anion then attacks this complex to form the alkylated product. These reactions are synthetically valuable for creating new carbon-carbon bonds under relatively mild conditions.
This compound can undergo decarboxylative reactions, particularly in the presence of a transition metal catalyst, to generate a nucleophilic species that can then participate in further transformations. This process, known as decarboxylative allylation, involves the loss of carbon dioxide (CO₂) and the formation of a new carbon-carbon bond.
Palladium-catalyzed decarboxylative allylation of allyl esters of α-substituted cyanoacetic acids is a well-established method. The reaction proceeds through the formation of a (π-allyl)palladium intermediate and subsequent decarboxylation to generate a carbanion, which then attacks the allyl moiety. This strategy avoids the need for pre-formed, strong bases to generate the nucleophile. Studies have shown that palladium(II) can effectively catalyze the decarboxylation of α-cyano acids. ku.edu
A combination of photoredox and palladium catalysis has been employed for the room-temperature decarboxylative allylation of various substrates. nih.gov In this dual catalytic system, a photocatalyst facilitates the single-electron oxidation of the carboxylate, leading to radical decarboxylation. The resulting radical intermediate can then be trapped by a palladium-allyl species to form the allylated product. This method is particularly useful for substrates that are resistant to traditional anionic decarboxylation. nih.gov
| Catalysis Type | Key Features | Byproduct |
| Palladium-catalyzed | Involves (π-allyl)palladium intermediate; avoids strong bases. | CO₂ |
| Dual Photoredox/Palladium | Radical decarboxylation; mild, room-temperature conditions. | CO₂ |
This table outlines the main features of different catalytic systems for decarboxylative reactions involving cyanoacetate derivatives.
The nucleophilic character of the this compound carbanion enables it to react with electrophilic quinone systems. These reactions often proceed via a Michael-type addition, where the carbanion adds to the conjugated system of the quinone. Subsequent cyclization reactions can lead to the formation of complex heterocyclic structures.
For instance, 2-aryl-1,4-benzoquinones react with this compound in the presence of a base to form dialkyl 2,6-diamino-4-arylfuro[2',3':4,5]benzo[b]furan-3,7-dicarboxylates. The reaction mechanism involves an initial Michael addition of the cyanoacetate carbanion to the quinone, followed by oxidation and a second Michael addition of another cyanoacetate molecule. An intramolecular cyclization of the resulting adduct then yields the final benzodifuran derivative.
Similarly, the condensation of ethyl cyanoacetate with acenaphthenequinone (B41937) has been reported, leading to the formation of a carboxylic acid derivative after subsequent hydrolysis. nih.gov This highlights the general reactivity of cyanoacetic esters with quinone-type structures.
This compound can participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.org This reaction involves the nucleophilic addition of the active methylene (B1212753) group of this compound to the carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or trimethylamine. wikipedia.org
The Knoevenagel condensation is a powerful tool for carbon-carbon double bond formation. When this compound is reacted with an aromatic aldehyde, for example, the product is an allyl 2-cyano-3-arylacrylate. These highly functionalized molecules can serve as versatile intermediates in the synthesis of various organic compounds. The reaction is generally efficient and proceeds under mild conditions, often at room temperature. wikipedia.org
| Carbonyl Compound | Base Catalyst | Product Type |
| Aromatic Aldehydes | Trimethylamine | Allyl 2-cyano-3-arylacrylates |
| Ketones | Piperidine (B6355638) | Allyl 2-cyano-3,3-dialkylacrylates |
This table illustrates typical reactants and products in the Knoevenagel condensation of this compound.
Reactions Involving the Allyl Group
The allyl group of this compound provides a second site of reactivity, primarily through addition reactions across the carbon-carbon double bond. This functionality is particularly important in the context of polymerization.
This compound can undergo polymerization through various mechanisms, including anionic, radical, and cyclopolymerization pathways.
Anionic Polymerization: Similar to other alkyl cyanoacrylates, this compound is highly susceptible to anionic polymerization. researchgate.net The strong electron-withdrawing nature of the nitrile and ester groups makes the double bond highly electrophilic. Initiation can occur with even weak nucleophiles, such as water or amines, which attack the β-carbon of the allyl group to generate a propagating carbanion stabilized by the adjacent electron-withdrawing groups. nih.gov This rapid polymerization is the basis for the adhesive properties of many cyanoacrylates. The polymerization proceeds in a head-to-tail fashion. nih.gov
Radical Polymerization: While anionic polymerization is facile, radical polymerization of this compound is also possible but requires specific conditions to prevent the competing anionic pathway. This is typically achieved by adding an anionic inhibitor, such as a strong acid. nih.gov Radical polymerization can be initiated by common radical initiators like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or benzoyl peroxide (BPO) upon thermal or photochemical decomposition. nih.gov The resulting radical adds to the double bond of the monomer to start the polymerization process. One of the advantages of radical polymerization is the ability to copolymerize this compound with other vinyl monomers, allowing for the synthesis of polymers with tailored properties. nih.gov
| Initiator Type | Examples | Polymerization Conditions |
| Thermal Radical Initiators | AIBN, BPO | Requires anionic inhibitor; elevated temperatures. |
| Anionic Initiators | Amines, Water | Rapid at room temperature; sensitive to acidic conditions. |
This table compares the initiators and conditions for the radical and anionic polymerization of this compound.
Cyclopolymerization: The presence of both a polymerizable double bond (the allyl group) and a potentially reactive site within the same molecule raises the possibility of cyclopolymerization. In this process, an intramolecular cyclization step occurs after the initial addition of an initiator to the monomer, leading to the formation of cyclic repeating units in the polymer backbone. While not as common as linear polymerization for simple cyanoacrylates, monomers containing both an acrylate (B77674) and an allyl ether moiety have been shown to undergo virtually complete cyclopolymerization. usm.edu This suggests that under appropriate conditions, this compound could potentially undergo a similar process, although this is less studied than its linear polymerization. A proposed radical-mediated cyclization mechanism for allyl ether monomers involves the abstraction of an allylic hydrogen, followed by cyclization onto the double bond of a second monomer molecule. nih.gov
Crosslinking Reactions
This compound contains both an allyl group and a cyanoacetate functionality, making it a candidate for polymerization and crosslinking reactions. The allyl group, in particular, is known to be less reactive in radical polymerization compared to groups like acrylates but can participate in crosslinking. researchgate.netgoogle.com This reactivity allows for the formation of polymer networks. google.com Crosslinking agents are substances that create covalent bonds between polymer chains, a process which enhances material properties such as mechanical strength, thermal stability, and chemical resistance. hengdasilane.commdpi.com The process can be initiated thermally or through radiation (e.g., UV light), often with the aid of an initiator to generate radicals. google.com While specific studies detailing the use of this compound as a primary crosslinking agent are not prevalent, its structural motifs are found in monomers used for creating crosslinked polymers. For instance, allyl methacrylate (B99206), which also contains an allyl group, is used as a crosslinking agent where the methacrylate group polymerizes first, leaving the less reactive allyl groups available for subsequent crosslinking. researchgate.net This two-stage reactivity can be beneficial in controlling the final network structure of the polymer.
Catalytic Mechanisms and Reaction Intermediates
The reactivity of this compound is significantly influenced by transition metal catalysts, which facilitate a variety of transformations through the formation of key intermediates.
Palladium-catalyzed reactions, particularly allylic substitutions, are fundamental in organic synthesis. wikipedia.org The mechanism, often referred to as the Tsuji-Trost reaction, typically begins with the coordination of a Pd(0) complex to the double bond of an allylic substrate. wikipedia.orgthieme-connect.de This is followed by oxidative addition, where the leaving group is displaced, forming a cationic η³-π-allylpalladium(II) complex. wikipedia.org This intermediate is an electrophile that can then be attacked by a nucleophile. wikipedia.orgmdpi.com
Iridium complexes have emerged as powerful catalysts for asymmetric allylic alkylation, often providing complementary selectivity to palladium catalysts. acs.org Iridium catalysts typically favor the formation of branched products, where the nucleophile attacks the more substituted carbon of the allyl group. acs.orgnih.gov
In the iridium-catalyzed double allylic alkylation of cyanoacetate, the bisnucleophilic cyanoacetate sequentially reacts with an electrophilic π-allyl-Ir species. nih.govrsc.org The catalytic cycle is initiated by the reaction of an iridium precursor and a chiral ligand, often a phosphoramidite, which can form a metallacyclic active catalyst in the presence of a base. nih.gov This active species then reacts with an allylic precursor, such as an allylic carbonate or alcohol, to form the key π-allyl-Ir intermediate. nih.govnih.gov The cyanoacetate nucleophile then attacks this intermediate. nih.govrsc.org Mechanistic studies, including reaction progress kinetic analysis, have suggested that the C-N bond formation (in amination reactions) is the turnover-limiting step, following a rapid ionization of the allylic substrate. nih.gov This mechanism allows for the construction of complex molecules with multiple stereocenters with high control. nih.govrsc.org
Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of transition-metal-catalyzed reactions. researchgate.netmdpi.com For palladium-catalyzed allylic alkylations, DFT calculations help to elucidate the structures of π-allylpalladium intermediates and the transition states involved in nucleophilic attack. researchgate.net These studies can explain the origins of regio- and stereoselectivity observed in these reactions.
In the context of iridium-catalyzed reactions, DFT studies have been used to investigate the C-H activation step in arylation reactions, showing that they proceed through a concerted metalation-deprotonation (CMD) pathway, similar to palladium. nih.gov Computational studies on iridium-catalyzed allylic amination suggest that enantioselectivity is controlled by steric repulsions between the allyl group and the chiral ligand in the transition state of the nucleophilic addition. nih.gov These theoretical models are crucial for understanding catalyst behavior and for the rational design of new, more efficient catalytic systems.
Stereochemical Control and Enantioselective Transformations
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical goal in modern organic synthesis, particularly for producing biologically active molecules.
Asymmetric catalysis utilizes chiral catalysts to produce an excess of one enantiomer of a product. In the context of this compound chemistry, this is prominently achieved in allylic alkylation reactions. nih.govorganic-chemistry.org
Iridium-catalyzed asymmetric allylic alkylation has proven highly effective for reactions involving cyanoacetate. By using a single chiral iridium catalyst, a double allylic alkylation of cyanoacetate can be performed to generate pseudo-C₂-symmetrical products with high diastereoselectivity and enantioselectivity. nih.govrsc.org Research has demonstrated the ability to create products with three contiguous stereocenters with excellent control. nih.govrsc.org The stereochemical outcome can be divergent, meaning that by choosing the appropriate enantiomer of the chiral ligand and adjusting the order of reagent addition, it is possible to selectively synthesize up to six different stereoisomers of the product. nih.govrsc.org
The table below summarizes the results from a study on the iridium-catalyzed double allylic alkylation of cyanoacetate with various cinnamyl carbonates, showcasing the high yields and stereoselectivities achieved.
Data sourced from a study on stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. nih.gov
Palladium complexes have also been used in the asymmetric allylic alkylation of α-cyanoacetates. For instance, heterobimetallic Pt(II)/Pd(II) complexes have been studied as catalysts, delivering linear allylation products with high regioselectivity, although with moderate enantioselectivities. researchgate.net The use of chiral phase-transfer catalysts has also been shown to be an effective method for the enantioselective alkylation of cyanoacetates, leading to the formation of chiral quaternary carbon centers. organic-chemistry.org
Diastereoselective Synthesis
The diastereoselective synthesis involving this compound is notably demonstrated in the iridium-catalyzed asymmetric double allylic alkylation. nih.gov This method enables the rapid construction of multiple C-C bonds with a high degree of stereocontrol. nih.govrsc.org In a sequential process, the cyanoacetate acts as a bisnucleophile, reacting with two distinct allylic carbonates under the control of a single iridium catalyst. nih.gov
The process is particularly noteworthy for its ability to create products with three contiguous tertiary-quaternary-tertiary stereocenters. rsc.org The high diastereoselectivity is attributed to a quasi-dynamic kinetic resolution of the monoallylated intermediate. nih.gov By carefully selecting the enantiomer of the chiral ligand for the iridium catalyst and controlling the sequence of addition for two different allylic precursors, a stereodivergent synthesis can be achieved, allowing for the predictable formation of multiple stereoisomers of the final product. nih.govrsc.org
For instance, the reaction of ethyl cyanoacetate with two different allylic carbonates, such as (E)-cinnamyl methyl carbonate and (E)-4-methoxycinnamyl methyl carbonate, in the presence of an iridium catalyst and a chiral ligand, leads to the formation of bisallylated products with high diastereoselectivity. The choice of the chiral ligand, either (S)- or (R)-ligand, in combination with the order of addition of the allylic carbonates, dictates the stereochemical outcome of the product. nih.gov
Table 1: Diastereoselective Iridium-Catalyzed Double Allylic Alkylation of Cyanoacetate
| Entry | Allyl Carbonate 1 | Allyl Carbonate 2 | Ligand | Product Stereoisomer | Yield (%) | d.r. | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | Cinnamyl | 4-MeO-Cinnamyl | (S)-L* | (S,S,S) | 65 | >20:1 | 96 |
| 2 | 4-MeO-Cinnamyl | Cinnamyl | (S)-L* | (S,R,S) | 62 | >20:1 | 95 |
| 3 | Cinnamyl | 4-MeO-Cinnamyl | (R)-L* | (R,R,R) | 63 | >20:1 | 97 |
d.r. (diastereomeric ratio) and ee (enantiomeric excess) were determined by chiral HPLC analysis.
Construction of Chiral Quaternary Carbon Stereocenters
The construction of chiral all-carbon quaternary stereocenters represents a significant challenge in organic synthesis, and reactions involving this compound have provided effective solutions. nih.gov The iridium-catalyzed double allylic alkylation of cyanoacetate is a prime example of a method that efficiently generates a chiral quaternary carbon. nih.gov In this reaction, the central carbon of the cyanoacetate becomes the quaternary stereocenter, simultaneously bonded to a nitrile, an ester, and two different allyl groups. nih.gov
The reaction proceeds through a sequential allylic alkylation process. The initial monoallylation of the cyanoacetate is followed by a second allylation, which establishes the quaternary center. The steric hindrance inherent in the formation of an acyclic quaternary stereocenter is overcome through the use of a suitable catalytic system. nih.gov The high enantioselectivity of this transformation is controlled by the chiral iridium catalyst, which dictates the facial selectivity of the nucleophilic attack on the π-allyl-iridium intermediate. nih.gov
This methodology has been shown to be applicable to a range of allylic carbonates, allowing for the synthesis of various pseudo-C2-symmetrical and non-symmetrical bisallylated cyanoacetates with excellent stereocontrol. nih.gov The resulting products, containing a chiral quaternary carbon, are highly functionalized and can be readily converted into other valuable chiral building blocks. nih.gov
Table 2: Construction of Chiral Quaternary Carbon Stereocenters via Iridium-Catalyzed Double Allylic Alkylation
| Entry | Allylic Carbonate | Product | Yield (%) | d.r. | ee (%) |
|---|---|---|---|---|---|
| 1 | Cinnamyl | Bis(cinnamyl)cyanoacetate | 90 | >20:1 | 96 |
| 2 | 4-Cl-Cinnamyl | Bis(4-chlorocinnamyl)cyanoacetate | 85 | >20:1 | 95 |
| 3 | 2-Furylallyl | Bis(2-furylallyl)cyanoacetate | 78 | >20:1 | 94 |
Reactions were carried out with cyanoacetate and the corresponding allylic carbonate in the presence of an iridium catalyst and a chiral ligand. Yields refer to isolated yields. d.r. and ee were determined by chiral HPLC analysis.
Applications in Advanced Materials and Chemical Synthesis
Precursors for Polymeric Materials
Allyl cyanoacetate's reactive nature makes it an important monomer and intermediate in the creation of specialized polymers with tailored properties. The presence of the allyl group allows for polymerization and cross-linking reactions, while the cyanoacetate (B8463686) portion contributes to the polymer's functionality and performance characteristics.
Allyl 2-cyanoacrylate (AC), a derivative of this compound, is a foundational component in the formulation of bioadhesives and tissue adhesives. researchgate.net These adhesives are prized in medical and veterinary applications for their ability to rapidly bond tissues, providing an alternative to traditional sutures and staples. tandfonline.complos.org
Research has focused on modifying allyl 2-cyanoacrylate to enhance its biocompatibility and mechanical properties. One approach involves the pre-polymerization of AC to create longer polymer chains, which has been shown to improve stability and biocompatibility. tandfonline.comresearchgate.net To address the inherent brittleness and potential tissue toxicity of some cyanoacrylate adhesives, AC has been blended with other biocompatible polymers. researchgate.netmdpi.com
For instance, mixing pre-polymerized allyl 2-cyanoacrylate (PAC) with poly(L-lactic acid-co-ε-caprolactone) (PLCL), a biodegradable elastomer, has been shown to improve flexibility and biocompatibility, although with a decrease in bond strength as the PLCL content increases. researchgate.net Another strategy involves combining PAC with bisphenol A glycidyl (B131873) methacrylate (B99206) (bis-GMA) and hydroxyapatite (B223615) (HA) to create bioadhesives suitable for hard tissues like dental and bone cements. tandfonline.comtandfonline.com These hybrid materials exhibit enhanced mechanical strength, reduced polymerization shrinkage, and good cell viability. tandfonline.comtandfonline.com
The development of these advanced bio-glues demonstrates the potential of this compound-derived materials to be tailored for specific medical applications, offering improved performance over traditional cyanoacrylate adhesives. researchgate.netresearchgate.net
Table 1: Formulations of Allyl 2-Cyanoacrylate (AC) Based Bioadhesives This table is interactive. Users can sort and filter the data.
| Base Polymer | Modifier(s) | Resulting Properties Improvement | Application Area |
|---|---|---|---|
| Pre-polymerized AC (PAC) | Poly(L-lactic acid-co-ε-caprolactone) (PLCL) | Enhanced flexibility and biocompatibility | Soft tissue adhesion |
| Pre-polymerized AC (PAC) | Bisphenol A glycidyl methacrylate (bis-GMA), Hydroxyapatite (HA) | Increased bond strength, reduced shrinkage, improved biocompatibility | Hard tissue adhesion (dental, bone) |
| Pre-polymerized AC (PACA) | Poly L-lactic acid (PLLA) | Improved biocompatibility and mechanical strength | Dermal wound healing |
Allyl cyanoacrylate is a key monomer in the formulation of high-temperature resistant cyanoacrylate adhesives. afinitica.comraajournal.com Standard cyanoacrylate adhesives typically exhibit poor thermal resistance, losing strength at temperatures above 80-100°C. raajournal.com However, adhesives based on allyl cyanoacrylate can withstand significantly higher temperatures. afinitica.compermabond.com
The enhanced thermal stability of allyl cyanoacrylate adhesives is attributed to a secondary curing mechanism that occurs at elevated temperatures, typically above 150°C. afinitica.compermabond.com This process involves the cross-linking of the allyl groups within the polymer, creating a more robust, heat-resistant network. afinitica.com Commercial products like Permabond 922 are formulated with this principle, offering thermal resistance up to 250°C after a specific heat-curing process. permabond.com
The performance of these thermostable adhesives can be further improved by incorporating additives. For example, the inclusion of an allyl cyanoacrylate monomer into compositions containing Vamac® rubber and multifunctional (meth)acrylate esters has been shown to improve heat resistance across a temperature range of 100°C to 200°C. raajournal.com
While direct applications of allyl cyanoacrylate in optical materials are not extensively detailed in the provided context, its role as a precursor for polymers suggests its potential use in this area. The synthesis of polymers with specific refractive indices and optical clarity is a key aspect of developing materials for lenses, coatings, and other optical components. The ability to form copolymers with various monomers, such as methyl methacrylate or styrene, could allow for the tuning of the optical properties of the resulting materials. nih.gov The cyano group in allyl cyanoacrylate can also influence the polymer's refractive index.
This compound is a precursor to poly(allyl cyanoacrylate), which is utilized in the development of biodegradable polymer composites. researchgate.netnih.gov The biodegradability of poly(alkyl cyanoacrylates) is a significant property, with the rate of degradation influenced by the length of the alkyl chain. um-palembang.ac.id
To enhance the properties of allyl cyanoacrylate-based materials for biomedical applications, they are often combined with other biodegradable polymers. For example, a tissue adhesive created by mixing pre-polymerized allyl 2-cyanoacrylate (PACA) with poly L-lactic acid (PLLA) demonstrated improved biocompatibility and mechanical strength for dermal wound healing. nih.gov Histological analysis showed that this composite led to less inflammation and enhanced collagen formation compared to some commercial tissue adhesives. nih.gov The resulting PACA/PLLA composite also exhibited greater tensile strength. nih.gov The incorporation of allyl groups can also provide sites for further modification or cross-linking within the composite material. mdpi.com
Intermediates in Pharmaceutical and Agrochemical Synthesis
This compound is a versatile intermediate in the synthesis of a wide range of organic molecules, including those with pharmaceutical and agrochemical applications. sigmaaldrich.comcymitquimica.com The presence of both a reactive nitrile group and an ester group allows for its participation in various chemical reactions to build more complex molecular architectures.
This compound and its derivatives are implicated in the synthesis of β-amino alcohols, which are crucial structural motifs in many natural products and pharmaceutical agents. researchgate.netsciengine.com The synthesis of these compounds often involves the strategic introduction of amino and hydroxyl groups. While direct synthesis routes using this compound are not explicitly detailed, its derivatives can be involved in multi-step synthetic pathways. For example, the related compound, ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate, is used for the direct synthesis of β-amino alcohols from N-protected amino acids. researchgate.net Furthermore, palladium-catalyzed allylic C-H amination reactions provide a route to syn-1,3-amino alcohol motifs, highlighting the importance of allylic substrates in synthesizing these valuable compounds. nih.gov
Preparation of Diarylacetic Acids
Diarylacetic acids and their derivatives are important structural motifs in medicinal chemistry. The synthesis of these compounds can be achieved through the double arylation of active methylene (B1212753) compounds like cyanoacetate esters. Palladium-catalyzed cross-coupling reactions provide a powerful method for this transformation.
The general strategy involves the sequential or one-pot double arylation of a cyanoacetate ester with aryl halides. While specific examples detailing the use of this compound are not prevalent, the methodology established for other esters, such as ethyl cyanoacetate, is directly applicable. The process typically uses a palladium catalyst, such as those derived from [(allyl)PdCl]₂, and a suitable phosphine (B1218219) ligand. organic-chemistry.orgdatapdf.com The reaction proceeds by coupling the enolate of the cyanoacetate with an aryl halide. A second arylation at the same carbon atom can be achieved either in the same pot by using excess aryl halide or in a stepwise fashion by isolating the mono-aryl intermediate and subjecting it to a second coupling reaction with a different aryl halide. datapdf.com This allows for the synthesis of both symmetrical and unsymmetrical diaryl cyanoacetates.
The resulting diarylallylcyanoacetate can then be hydrolyzed and decarboxylated to yield the final diarylacetic acid. This palladium-catalyzed approach is noted for its mild conditions and broad scope, tolerating a variety of functional groups on the aryl halide. organic-chemistry.org
Table 1: Key Features of Palladium-Catalyzed Di-Arylation of Cyanoacetate Esters
| Feature | Description | Source(s) |
| Catalyst System | Palladium precatalysts like [(allyl)PdCl]₂ or CpPd(allyl) are effective. | organic-chemistry.org |
| Base | A base such as sodium phosphate (B84403) (Na₃PO₄) is typically required. | organic-chemistry.org |
| Reactants | Cyanoacetate ester and one or two equivalents of an aryl halide (bromide or chloride). | datapdf.com |
| Key Intermediate | Diaryl-substituted cyanoacetate ester. | datapdf.com |
| Significance | Provides a direct route to highly hindered quaternary carbons and precursors for diarylacetic acids. | organic-chemistry.org |
Synthesis of Chiral Drugs and Natural Product Intermediates
The allyl group in this compound is particularly useful in transition metal-catalyzed reactions for creating stereogenic centers, making it a valuable precursor in the asymmetric synthesis of pharmaceutical and natural product intermediates.
Iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful technique. In this reaction, a bis-nucleophilic reagent like a cyanoacetate can react sequentially with electrophilic π-allyl-iridium species. organic-chemistry.org This methodology allows for the construction of molecules with multiple C-C bonds and a high degree of stereocontrol. Research has demonstrated the ability to perform a double allylic alkylation on a cyanoacetate substrate using two different allylic carbonates. organic-chemistry.orgwikipedia.org By carefully choosing the enantiomer of the chiral iridium catalyst and the order of addition of the allyl precursors, it is possible to stereodivergently synthesize up to six of the eight possible stereoisomers of products containing three contiguous stereocenters. organic-chemistry.orgwikipedia.org The resulting highly functionalized chiral molecules are versatile building blocks for chiral drugs and natural products. beilstein-journals.org
Another key transformation is the palladium-catalyzed decarboxylative allylation, often known as the Tsuji-Trost reaction. rsc.org In this process, an allyl cyanoacetic ester can react with a palladium catalyst to form a π-allyl palladium intermediate, which can then undergo decarboxylation and subsequent coupling. rsc.org This reaction provides a route to chiral homoallylic nitriles, which are valuable building blocks due to the synthetic utility of the nitrile and terminal alkene functionalities. organic-chemistry.org
Table 2: Asymmetric Synthesis Methods Involving Cyanoacetate
| Reaction | Catalyst System | Key Transformation | Significance | Source(s) |
| Asymmetric Double Allylic Alkylation | Iridium / Chiral Ligand (e.g., (S,S)-Me-THQphos) | Sequential reaction with two allylic carbonates to form three contiguous stereocenters. | Stereodivergent synthesis of complex chiral building blocks. | organic-chemistry.orgwikipedia.org |
| Asymmetric Allylic Alkylation & Decarboxylation | Iridium / Chiral Ligand | Allylation of cyanoacetates followed by demethoxycarbonylation. | Synthesis of chiral homoallylic nitriles with high enantioselectivity. | organic-chemistry.org |
| Decarboxylative Allylation (Tsuji-Trost Type) | Palladium / Phosphine Ligand | Decarboxylative coupling of an allyl cyanoacetic ester. | Formation of C-C bonds and access to allylated structures. | rsc.org |
Synthesis of Heterocyclic Compounds
This compound, as an active methylene compound, is a potential precursor for a variety of heterocyclic systems, particularly those synthesized through condensation reactions. The most common heterocycles derived from cyanoacetic acid derivatives are pyrazoles and pyridines.
The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. organic-chemistry.orgbeilstein-journals.org While direct examples using this compound are not extensively documented, multicomponent reactions involving other cyanoacetate esters (like ethyl cyanoacetate), an aldehyde, and hydrazine are well-established routes to highly substituted pyrazoles. longdom.orgpreprints.org In these syntheses, the cyanoacetate provides a two-carbon unit to the heterocyclic ring. Given its similar reactivity, this compound could foreseeably participate in such transformations.
Similarly, the synthesis of functionalized pyridines often relies on the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an active methylene compound with a carbonyl compound. wikipedia.orgsci-hub.se For instance, multicomponent reactions of an aldehyde, a cyanoacetate derivative, and an ammonium (B1175870) source can lead to the formation of dihydropyridine (B1217469) rings, which can be subsequently oxidized to pyridines. ijpsonline.com The Hantzsch pyridine (B92270) synthesis and related methodologies utilize β-ketoesters or similar active methylene compounds, highlighting a potential role for this compound in constructing pyridine and piperidine (B6355638) scaffolds. wikipedia.orgorganic-chemistry.orgmdpi.com
Role in the Generation of Functionally Substituted 2-Cyanoacrylates
This compound is a key precursor for the synthesis of allyl 2-cyanoacrylate, a monomer used in the formulation of thermostable and rapidly polymerizing adhesives. The primary method for this conversion is the Knoevenagel condensation of this compound with formaldehyde (B43269). beilstein-journals.orgbas.bg
The synthesis is typically a two-step process. First, this compound is reacted with formaldehyde in the presence of a basic catalyst, such as piperidine. beilstein-journals.org This condensation does not directly yield the monomer but instead forms low molecular weight oligomers or polymers. beilstein-journals.orgsci-hub.sebas.bg The reaction rate is influenced by the choice of catalyst, with piperidine showing higher efficiency than other amines like diethylamine. beilstein-journals.org
In the second step, these oligomers are subjected to high-temperature pyrolysis under vacuum (typically 170-200 °C) in the presence of an acid catalyst like para-toluenesulfonic acid. beilstein-journals.org The high temperature causes the depolymerization of the oligomer, yielding the volatile allyl 2-cyanoacrylate monomer, which is collected by distillation. bas.bg A significant challenge in this process is preventing the cross-linking of the allyl-containing oligomers at elevated temperatures, which can lead to insoluble products and a reduced yield of the desired monomer. beilstein-journals.org The resulting allyl 2-cyanoacrylate monomer is highly reactive and can be used to create adhesives with improved thermal stability compared to those based on simple alkyl 2-cyanoacrylates. sci-hub.sebas.bg
Table 3: Synthesis of Allyl 2-Cyanoacrylate
| Step | Reagents & Conditions | Product | Purpose | Source(s) |
| 1. Condensation | This compound, Formaldehyde, Piperidine (catalyst), 60 °C | Low molecular weight oligomer | Knoevenagel condensation to form a polymeric intermediate. | beilstein-journals.org |
| 2. Pyrolysis | Oligomer, para-Toluenesulfonic acid (catalyst), 170-200 °C, vacuum | Allyl 2-cyanoacrylate | Depolymerization to yield the functional monomer. | beilstein-journals.orgbas.bg |
Computational and Spectroscopic Characterization in Research
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations have proven to be a powerful tool for investigating the intricacies of chemical structures and reactions. In the case of allyl cyanoacetate (B8463686), these theoretical studies have provided valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of allyl cyanoacetate and related molecules. DFT calculations have been instrumental in understanding the kinetics of free radical polymerization. For instance, studies have used DFT to model the elementary steps in the polymerization of allyl derivatives, revealing that the presence of the cyano (CN) group in allyl 2-cyanoacrylate (a related compound) facilitates the initiation step compared to allyl methacrylate (B99206). researchgate.net
DFT calculations, specifically at the B3LYP level, have also been employed to study the reaction mechanisms of palladium-catalyzed reactions involving allyl groups, providing insights into the formation of dearomatized products. acs.org Furthermore, the M06-2X functional with the def2-TZVP basis set is a validated method for calculating the thermochemistry of organic radicals, which is crucial for understanding reaction pathways. nrel.gov
The rotational and conformational flexibility of this compound is a key determinant of its reactivity. Computational studies have explored the conformational landscape of related allyl derivatives. For example, a study on allyl methacrylate (AMA) and allyl 2-cyanoacrylate (ACA) using density functional theory did not show a tendency for cyclopolymerization via 5-membered rings, unlike methyl α-[(allyloxy)methyl]acrylate. researchgate.net The differing hybridization of atoms in the reactive rotamer of methyl α-[(allyloxy)methyl]acrylate favors a quasi-cyclic structure, a feature not observed for AMA and ACA. researchgate.net
The conformational preferences of molecules are critical in determining the outcomes of chemical reactions. In the context of related amide systems, the conformational preferences have been shown to be dependent on the substituents on the aromatic rings. acs.org
Computational models have been pivotal in elucidating the mechanisms of reactions involving this compound and its derivatives. DFT calculations have been used to model the cyclization reactions in the cyclopolymerization of various N-allyl compounds, successfully reproducing and explaining the experimentally observed regioselectivity based on steric and electronic factors. researchgate.net
In the context of palladium-catalyzed reactions, DFT has been used to investigate the mechanism of allylic alkylation. researchgate.net These studies have revealed the origins of diastereo- and chemoselectivities, highlighting the importance of steric interactions and other electronic effects. researchgate.net Furthermore, computational studies have been used to understand the decarboxylative coupling of allyl acetate (B1210297), revealing the roles of different metal centers in the catalytic cycle. acs.org
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for characterizing the structure of molecules and monitoring the progress of chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound. nih.govspectrabase.com The chemical shifts in the NMR spectrum are sensitive to the electronic environment of the nuclei, allowing for the unambiguous assignment of the molecular structure.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Data sourced from publicly available spectral databases.
| Atom | Chemical Shift (ppm) |
|---|---|
| C1 (CH₂) | 119.7 |
| C2 (CH) | 130.9 |
| C3 (CH₂) | 66.9 |
| C4 (C=O) | 162.7 |
| C5 (CH₂) | 25.0 |
Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. For example, the presence of a nitrile (C≡N) group, an ester (C=O) group, and a carbon-carbon double bond (C=C) can be confirmed by their respective vibrational frequencies. nih.gov FT-IR has been used to analyze the chemical structure of materials containing allyl cyanoacrylate derivatives. nih.gov Theoretical calculations, such as those using the B3LYP-aug-pvqz level of theory, can also predict the IR spectrum of related molecules like allyl cyanide, which can be compared with experimental data. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound Data sourced from publicly available spectral databases.
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C≡N (Nitrile) | ~2250 |
| C=O (Ester) | ~1740 |
| C=C (Alkene) | ~1650 |
| C-O (Ester) | ~1250 |
High-Resolution Rotational Spectroscopy
High-resolution rotational spectroscopy is a powerful technique for the precise determination of molecular structures in the gas phase. While specific studies focusing exclusively on the rotational spectrum of this compound are not prominently detailed in available research, the methodology has been extensively applied to structurally similar molecules, such as methyl cyanoacetate (MCA). frontiersin.org These studies provide a clear framework for the type of information that would be obtained for this compound.
An investigation into methyl cyanoacetate using high-resolution Fourier transform rotational spectroscopy identified two distinct low-energy conformers in the vibrational ground state. frontiersin.org For both conformers, researchers were able to accurately determine key spectroscopic parameters. frontiersin.org These include rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants for the ¹⁴N nucleus. frontiersin.org The presence of the cyano (-C≡N) group is particularly advantageous for rotational spectroscopy studies, as its significant electric dipole moment leads to intense rotational transitions, facilitating detection and analysis. frontiersin.org
The analysis of rotational spectra is further enhanced by comparing experimental data with theoretical calculations. For methyl cyanoacetate, the experimentally determined rotational constants showed excellent agreement (less than 1% difference) with theoretical predictions. frontiersin.org Such studies can also provide insight into internal molecular dynamics, like the barrier to internal rotation for the methyl group. frontiersin.org Were this compound to be studied using this technique, similar data would be expected, yielding precise structural information for its different conformers and data on the internal rotation around its flexible allyl group.
Table 1: Example Spectroscopic Constants for the Two Conformers of Methyl Cyanoacetate (MCA) Note: This table is illustrative of the data obtained for a similar molecule, methyl cyanoacetate, as direct data for this compound is not available in the provided sources.
| Parameter | MCA_1 (Previously Reported) | MCA_2 (Newly Described) |
| Rotational Constants (MHz) | ||
| A | 4029.6263(12) | 7111.4593(22) |
| B | 1032.65652(23) | 884.05380(28) |
| C | 868.08389(21) | 800.72594(27) |
| Nuclear Quadrupole Coupling Constants (MHz) | ||
| χaa | -2.7101(29) | 1.1441(43) |
| χbb - χcc | -1.7895(52) | -4.4283(77) |
| Data sourced from a comprehensive investigation on methyl cyanoacetate. frontiersin.org |
Mass Spectrometry for Mechanistic Investigations
Mass spectrometry (MS) is an indispensable analytical tool for elucidating the mechanisms of chemical reactions by identifying and quantifying intermediates, products, and byproducts. uni-goettingen.de Techniques like electrospray ionization (ESI-MS) are particularly valuable for transferring ions from a solution directly into the gas phase for analysis, enabling the study of reactive species such as carbanions. uni-goettingen.de This approach allows for detailed mechanistic investigations of reactions involving compounds like this compound.
Multistage ion trap mass spectrometry experiments, often combined with Density Functional Theory (DFT) calculations, provide profound insights into reaction pathways. acs.orgunimelb.edu.au For instance, studies on the gas-phase decarboxylative coupling of allyl acetate, a close analogue of this compound, have been used to examine the catalytic cycle and the specific role of different metal centers (e.g., Cu, Ag, Ni, Pd, Pt). acs.orgacs.org In these experiments, an organometallic catalyst complex is generated in the gas phase and reacted with the substrate. acs.org The resulting products and intermediates are then isolated and fragmented to map out competing reaction pathways, such as allylic alkylation, adduct formation, and loss of methane. acs.org
This combined experimental and computational approach has been successfully applied to understand complex transformations. For example, research on group 10 organometallics demonstrated that C-C bond formation with allyl acetate proceeds via an alkene insertion mechanism without the metal center undergoing a change to a higher oxidation state. acs.org Similarly, ESI-MS has been employed to investigate the mechanism of free-radical copolymerization involving allyl ethers, providing detailed information on the initiation, propagation, and termination steps by analyzing the composition and end-groups of the resulting copolymers. researchgate.net Such methods could be directly applied to study the various C-C and C-N bond-forming reactions of this compound, providing critical mechanistic details. unimelb.edu.au
Fluorescence Resonance Energy Transfer (FRET) for Reaction Discovery
Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic method that has been adapted into a high-throughput screening tool for the rapid discovery and optimization of new chemical reactions. organic-chemistry.orgdatapdf.comacs.org The FRET mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore (or quencher). evidentscientific.com The efficiency of this energy transfer is highly sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers. evidentscientific.com
This principle was ingeniously applied to discover catalysts for the palladium-catalyzed arylation of ethyl cyanoacetate, a reaction directly analogous to one involving this compound. organic-chemistry.orgdatapdf.com In this assay, one reactant (e.g., an amine or a cyanoacetate derivative) is tagged with a fluorophore, and the coupling partner (e.g., an aryl halide) is tagged with a quencher. acs.org When the two molecules are unreacted in solution, the donor fluoresces brightly. acs.org Upon successful C-C or C-N bond formation, the donor and quencher are brought into close proximity, leading to quenching of the donor's fluorescence. acs.orgevidentscientific.com The decrease in fluorescence intensity is thus directly proportional to the reaction yield. datapdf.com
This FRET-based assay allows for extremely rapid evaluation of reaction conditions, with product yields measurable in about one second per sample using a commercial fluorescence plate reader. organic-chemistry.orgdatapdf.com In the study of ethyl cyanoacetate arylation, researchers screened a library of 113 different ligands in a 96-well plate format. organic-chemistry.orgdatapdf.com This high-throughput method successfully identified 12 effective ligands for the transformation. organic-chemistry.org Further optimization revealed that precatalysts like [(allyl)PdCl]2 and CpPd(allyl) with Na3PO4 as the base in toluene (B28343) at 70 °C were highly effective, even for challenging ortho-substituted aryl bromides and chlorides. organic-chemistry.org The screening method accelerated the discovery of a mild arylation process capable of constructing highly hindered quaternary carbons. organic-chemistry.orgdatapdf.com
Table 2: Effective Ligands for the Arylation of Ethyl Cyanoacetate Identified via FRET Screening
| Ligand Number | Ligand Structure/Name | Yield (%) |
| 14 | P(t-Bu)3 | 91 |
| 20 | Di-t-butyl-p-tolylphosphine | 89 |
| 11 | 2-Dicyclohexylphosphino-2'-methylbiphenyl | 85 |
| 10 | 2-(Dicyclohexylphosphino)biphenyl | 84 |
| 13 | Tri(cyclohexyl)phosphine | 83 |
| 12 | 2,4,6-Triisopropylphenyl)diphenylphosphine | 77 |
| 19 | Di-t-butyl-o-tolylphosphine | 73 |
| Yields reported for the reaction of 4-bromotoluene (B49008) with ethyl cyanoacetate. Reactions were conducted on a 1 mmol scale using 1.1 equiv of cyanoacetate, 1.0 equiv of aryl halide, and 3 equiv of Na3PO4 with 1.0% [(allyl)PdCl]2. datapdf.com |
Environmental and Safety Considerations in Research Settings
Laboratory Safety Protocols for Handling Allyl Cyanoacetate (B8463686)
Given its toxicological profile, including being toxic if swallowed and causing skin and eye irritation, adherence to strict laboratory safety protocols is paramount when working with allyl cyanoacetate. tcichemicals.com
Appropriate personal protective equipment is the first line of defense against accidental exposure to this compound. sigmaaldrich.com
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and vapors. sigmaaldrich.comcanbipharm.com
Hand Protection: Nitrile rubber gloves are recommended for handling this compound. sigmaaldrich.comellsworth.com It is crucial to inspect gloves for any signs of degradation or perforation before use. harvard.edu
Protective Clothing: A lab coat, long pants, and closed-toed shoes should be worn to prevent skin contact. harvard.edu In situations with a higher risk of exposure, additional protective clothing may be necessary. nj.gov
A summary of recommended PPE is provided in the table below.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety goggles or face shield sigmaaldrich.comcanbipharm.com |
| Hand Protection | Nitrile rubber gloves sigmaaldrich.comellsworth.com |
| Body Protection | Lab coat, long pants, closed-toed shoes harvard.edu |
All operations involving this compound should be conducted within a certified chemical fume hood to minimize the inhalation of its vapors. harvard.edustanford.edu
Proper Fume Hood Function: Before starting any work, it is essential to ensure the fume hood is functioning correctly and has been certified within the last year. stanford.edu The inward airflow should be sufficient to contain any fumes generated. stanford.edu
Work Practices: All chemical manipulations should be performed at least six inches inside the hood to ensure effective containment. stanford.edu The sash should be kept at the lowest practical height. harvard.edu
General Laboratory Ventilation: Good general laboratory ventilation is also necessary to control airborne contaminants. ellsworth.comvirginia.edu
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination. upd.edu.ph
Minor Spills: For small spills contained within a fume hood, trained personnel wearing appropriate PPE can manage the cleanup. harvard.edu The spill should be absorbed with an inert material like dry sand or vermiculite. nj.govspectrumchemical.com The contaminated absorbent material must then be collected in a sealed container for proper disposal. nj.gov
Major Spills: A major spill, defined as one posing an immediate health risk or involving a large volume, requires the evacuation of the area. uq.edu.au Emergency services should be contacted immediately. uq.edu.au
Emergency Equipment: Emergency showers and eyewash stations should be readily accessible in any laboratory where this compound is handled. nj.govupd.edu.ph In case of skin contact, the affected area should be washed with plenty of soap and water. tcichemicals.com If the substance enters the eyes, they should be flushed with water for at least 15 minutes. chemical-concepts.com
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and governmental regulations. tcichemicals.comnj.gov
Containerization: All waste containing this compound should be collected in clearly labeled, sealed containers. nj.govspectrumchemical.com
Disposal Route: The waste must be disposed of through an approved hazardous waste disposal facility. tcichemicals.commerckmillipore.com It should not be poured down the drain or mixed with general laboratory waste. south32.net
Considerations for Large-Scale Research and Industrial Production
Scaling up the synthesis of this compound from a laboratory setting to industrial production introduces additional safety and environmental challenges. Industrial processes often involve the Knoevenagel condensation, which requires careful control of reaction conditions to manage viscosity and ensure a high yield. researchgate.net The use of certain raw materials, such as chloroacetate (B1199739) and sodium cyanide, in some synthesis routes generates significant amounts of waste salts and acidic wastewater, which require appropriate treatment and disposal. google.com Stringent environmental and safety regulations govern the industrial production of cyanoacrylates due to potential health hazards like skin irritation and strong fumes. marketsandmarkets.com
Environmental Impact of Synthesis and Application
The environmental footprint of this compound encompasses its synthesis, use, and disposal. The synthesis process can generate environmentally harmful byproducts. google.com For instance, traditional methods can produce significant amounts of waste salts and acidic wastewater. google.com While this compound itself is used in various applications, its degradation can be a concern. The degradation of poly(alkyl cyanoacrylate)s, the polymers formed from these monomers, can release formaldehyde (B43269), a toxic compound. mdpi.com However, the rate of degradation and the amount of formaldehyde released can vary depending on the specific polymer structure. mdpi.com The compound is also noted as being toxic to aquatic life, necessitating careful handling to prevent its release into the environment. harvard.edu
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems
The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of allyl cyanoacetate (B8463686). Research in this area is focused on enhancing reaction efficiency, selectivity, and sustainability.
A significant area of investigation involves the use of transition metal catalysts. Palladium-based systems, for instance, have been developed to catalyze the decarboxylation of α-oxocarboxylic acid allyl esters, leading to the formation of α,β-unsaturated ketones. researchgate.net In these reactions, the palladium complex activates the substrate and facilitates carbon-carbon bond formation. researchgate.net Similarly, iridium-catalyzed double allylic alkylation of cyanoacetate has been demonstrated, producing complex pseudo-C2-symmetrical derivatives with high stereocontrol. nih.govrsc.org This method allows for the rapid construction of multiple C-C bonds in a single catalytic process. nih.govrsc.org
Furthermore, gas-phase studies using ion trap mass spectrometry have examined the catalytic activity of group 10 metal acetate (B1210297) cations, such as those of nickel, palladium, and platinum, in the decarboxylative coupling of allyl acetate. acs.orgunimelb.edu.au These studies, supported by Density Functional Theory (DFT) calculations, provide fundamental insights into the reaction mechanisms. acs.orgunimelb.edu.au Dicopper cluster cations have also been identified as superior catalysts for the decarboxylative coupling of allyl acetate, showing high yields in both the decarboxylation and C-C bond-forming steps. acs.org
Organocatalysis also presents a promising avenue. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been utilized as a catalyst in various transformations, including the synthesis of highly substituted 4H-pyrans from 2-(1-alkynyl)-2-alken-1-ones, where DBU acts as a nucleophilic catalyst. tandfonline.com
The exploration of novel catalytic systems extends to the use of zeolites and other solid catalysts. For instance, ZnO has been studied for the Knoevenagel condensation of benzaldehyde (B42025) and ethyl cyanoacetate under solvent-free conditions, highlighting the role of both acidic and basic sites on the catalyst surface. researchgate.net
Exploration of New Synthetic Transformations
Researchers are continually exploring new ways to utilize allyl cyanoacetate in the synthesis of complex molecules and novel chemical architectures.
One key area is its use in multicomponent reactions. For example, new methods for synthesizing molecules with a 2-pyridone nucleus have been developed using ethyl cyanoacetate (a related compound), aromatic aldehydes, and other components under environmentally friendly conditions. sciforum.net this compound itself has been employed in the synthesis of hydroazulene scaffolds through a telescoped three-step procedure involving Knoevenagel condensation, deconjugative alkylation, and enyne metathesis. nih.gov However, the allyl ester group can sometimes interfere with metathesis catalysts, leading to lower reaction efficiencies. nih.gov
Decarboxylative transformations represent another significant research direction. Palladium-catalyzed decarboxylative allylation of various substrates, including those derived from cyanoacetic acid, provides a powerful method for forming C-C bonds. researchgate.netacs.org These reactions often proceed under mild conditions and tolerate a range of functional groups. researchgate.net The combination of palladium and photoredox catalysis has enabled the radical decarboxylative allylation of N-protected α-amino acids to produce homoallylic amines. researchgate.net
This compound and its derivatives are also valuable precursors in the synthesis of heterocyclic compounds. The presence of both a nitrile and an ester group allows for a variety of cyclization reactions to form rings such as pyridines, pyrimidines, and thiophenes. tubitak.gov.tr For instance, the reaction of cyanoacetamide derivatives with bidentate reagents is a common strategy for constructing diverse heterocyclic systems. tubitak.gov.tr
Expansion of Biomedical Applications
The biocompatibility and biodegradability of polymers derived from alkyl cyanoacrylates have spurred research into their expanded use in the biomedical field. nih.govresearchgate.net While much of the existing research focuses on derivatives like ethyl and butyl cyanoacrylate, the principles and findings can guide future investigations into this compound-based materials.
Poly(alkyl cyanoacrylate) (PACA) nanoparticles have been extensively studied as drug delivery vehicles, particularly for their ability to cross the blood-brain barrier and target solid tumors. researchgate.net The ability to tailor the formulation of alkyl cyanoacrylates allows for the creation of derivatives with specific properties suited for various biomedical applications. nih.govresearchgate.net These applications range from tissue adhesives and surgical glues to scaffolds for tissue engineering and dental materials. nih.govresearchgate.netresearchgate.netafinitica.com
The inherent antimicrobial properties of cyanoacrylates are also beneficial, helping to prevent post-procedural wound infections. afinitica.com Research is ongoing to develop new cyanoacrylate-based bioglues with improved mechanical properties and biocompatibility. For example, mixing prepolymerized allyl 2-cyanoacrylate with poly L-3,4-dihydroxyphenylalanine (poly L-DOPA) has been shown to enhance bond strength. researchgate.net Furthermore, the development of chitin (B13524) nanofibers and other biopolymers offers new possibilities for creating advanced composite materials for applications such as wound healing and drug delivery. rsc.org
Integration with Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes involving this compound. The goal is to develop more environmentally friendly processes by minimizing waste, reducing energy consumption, and using less hazardous substances. imist.matandfonline.commlsu.ac.inacs.orgresearchgate.net
A key principle of green chemistry is maximizing atom economy, which involves designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. acs.org Catalytic reactions are inherently greener than stoichiometric ones as they reduce the amount of waste generated. acs.org The development of catalytic systems for this compound transformations, as discussed in section 7.1, aligns with this principle.
The use of safer solvents or solvent-free conditions is another important aspect of green chemistry. mlsu.ac.in Research into the Knoevenagel condensation over ZnO, for example, has been conducted under solvent-free conditions. researchgate.net Similarly, the Horner-Wadsworth-Emmons reaction has been developed under solvent-free conditions using DBU as a recoverable catalyst. tandfonline.com
The development of eco-friendly synthetic methods, such as multicomponent reactions under microwave irradiation, further contributes to the green chemistry profile of this compound-related syntheses. sciforum.net The use of renewable feedstocks is another core principle, and while not directly related to this compound itself, the broader context of sustainable chemistry encourages the exploration of bio-based starting materials for its synthesis. mlsu.ac.in
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of this compound in chemical reactions. researchgate.netresearchgate.net These theoretical studies provide valuable insights into reaction mechanisms, transition states, and the factors controlling stereoselectivity.
DFT calculations have been used to elucidate the solid-state structure and conformation of related molecules and to propose plausible reaction mechanisms, such as in the Ru-catalyzed coupling of α,β-unsaturated acetals with cyanoacetate. researchgate.net In the study of decarboxylative coupling reactions catalyzed by group 10 organometallics, DFT calculations have helped to determine that C-C bond formation likely proceeds via alkene insertion without the metal center undergoing a change in oxidation state. acs.org Similarly, for dicopper cluster catalysts, both experimental and theoretical findings have shed light on the role of the metal centers in the catalytic cycle. acs.org
Computational models have also been employed to rationalize the kinetics of free radical polymerization of allyl acrylate (B77674) derivatives, including the cyclization tendencies of different monomers. researchgate.net For instance, DFT studies have revealed why some allyl acrylate derivatives are more prone to cyclopolymerization than others. researchgate.net In the context of palladium-catalyzed dearomative allylic reactions, DFT calculations have been instrumental in understanding the reaction mechanism and identifying the key intermediates responsible for product formation. acs.org
These computational approaches not only help in understanding existing reactions but also play a crucial role in the design of new catalysts and the prediction of the outcomes of novel synthetic transformations.
Investigation of Derivatives with Enhanced or Tunable Properties
The modification of the this compound structure to create derivatives with enhanced or tunable properties is a significant and promising area of research. By introducing different functional groups or altering the molecular architecture, scientists can tailor the compound's reactivity, physical properties, and biological activity.
The synthesis of bisallylated cyanoacetates through iridium-catalyzed double allylic alkylation is a prime example of creating complex derivatives with multiple stereogenic centers. nih.gov These highly functionalized molecules can serve as versatile building blocks for the synthesis of other complex structures, such as γ-butyrolactone derivatives. nih.gov
The presence of the allyl group itself offers a handle for further functionalization. For instance, the double bond can participate in crosslinking reactions, which is particularly relevant for the development of thermally resistant adhesives. researchgate.net The synthesis of α-allyl-β-ketodithioesters, achieved through S-alkylation followed by a thio-Claisen rearrangement, demonstrates another way to create functionalized derivatives. chim.it
In the context of biomedical applications, the ability to tailor the properties of cyanoacrylate-based materials is crucial. For example, mixing prepolymerized allyl 2-cyanoacrylate with other polymers like poly L-3,4-dihydroxyphenylalanine or bisphenol A glycidyl (B131873) methacrylate (B99206) (bis-GMA) can improve properties such as bond strength and biocompatibility for use in bioglues and dental materials. researchgate.net The development of derivatives is key to expanding the utility of this compound in advanced materials and specialized applications.
Q & A
Basic: What are the critical safety considerations when handling allyl cyanoacetate in laboratory settings?
This compound is classified as acutely toxic (oral, Category 3; H301) and highly flammable . Key safety protocols include:
- Engineering controls : Use local exhaust ventilation and sealed systems to minimize inhalation exposure .
- Personal protective equipment (PPE) : Wear chemical-resistant gloves (JIS T 8116), safety goggles, and flame-retardant lab coats .
- Emergency response : For spills, absorb with inert materials (e.g., sand) and avoid water to prevent environmental contamination. In case of skin contact, rinse immediately with water for ≥15 minutes .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen), away from oxidizers and ignition sources .
Basic: How can this compound be synthesized, and what purification methods are recommended?
This compound is typically synthesized via esterification of cyanoacetic acid with allyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) . A detailed protocol includes:
Reaction setup : Reflux cyanoacetic acid with excess allyl alcohol and catalytic sulfuric acid at 80–100°C for 6–8 hours.
Purification : Neutralize residual acid with NaHCO₃, extract with dichloromethane, and distill under reduced pressure (boiling point: ~95–100°C at 10 mmHg) .
Purity verification : Confirm via gas chromatography (GC) or NMR to ensure ≥98% purity, as impurities like unreacted allyl alcohol may interfere with downstream reactions .
Advanced: What mechanistic insights govern this compound’s reactivity in Knoevenagel condensations?
This compound acts as a nucleophile in Knoevenagel reactions due to its active methylene group (–CH₂– adjacent to –CN and –COOR). Key steps include:
- Deprotonation : A base (e.g., piperidine) abstracts the acidic α-hydrogen (pKa ~9–11), forming a resonance-stabilized enolate .
- Electrophilic attack : The enolate attacks carbonyl substrates (e.g., aldehydes), followed by dehydration to form α,β-unsaturated products .
- Catalytic optimization : Heterogeneous catalysts like calcite or fluorite enhance yield under solvent-free conditions, reducing side reactions .
Contradiction note : While methyl/ethyl cyanoacetate data are well-documented , allyl derivatives may exhibit altered kinetics due to steric effects from the allyl group .
Advanced: How can this compound be utilized in palladium-catalyzed cross-coupling reactions?
This compound participates in C–C bond-forming reactions via palladium catalysis. A representative method involves:
Catalyst system : Use allyl palladium chloride (37 mg) with dicyclohexylphosphine ligands in mesitylene at 140°C under argon .
Substrate scope : Couple with aryl halides (e.g., bromobenzene) to form cyanoacetate-functionalized biaryls.
Yield optimization : Column chromatography (silica gel, hexane/ethyl acetate) yields ~73% product, with side products arising from β-hydride elimination mitigated by ligand choice .
Data gap : Thermodynamic parameters (e.g., ΔH‡) for this compound-specific reactions are scarce; extrapolate from ethyl cyanoacetate data .
Advanced: What are the thermal decomposition pathways of this compound, and how do they impact experimental design?
Thermal decomposition above 150°C releases toxic gases (e.g., HCN, CO) via:
- Pathway 1 : Cleavage of the ester group, yielding allyl alcohol and cyanoacetic acid .
- Pathway 2 : Degradation of the cyano group to HCN and CO₂ .
Experimental implications : - Use inert atmospheres (N₂/Ar) during high-temperature reactions.
- Monitor decomposition with thermogravimetric analysis (TGA) and FTIR to detect gaseous byproducts .
Basic: How should researchers characterize this compound’s physical and spectroscopic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
